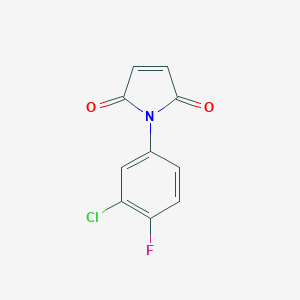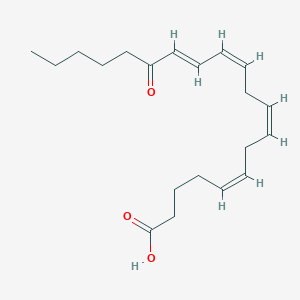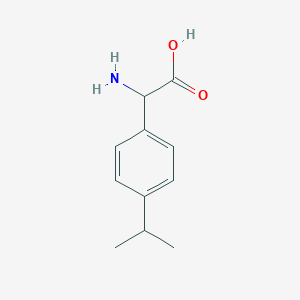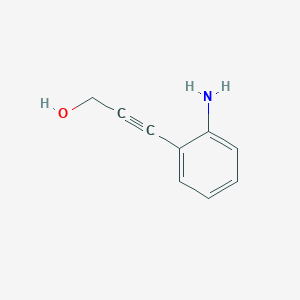
3-(2-Aminophenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminophenyl)prop-2-yn-1-ol, also known as propargylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various biologically active compounds and has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Additionally, this compound has been used as a building block for the synthesis of various biologically active compounds, including monoamine oxidase inhibitors, antiviral agents, and neuroprotective agents.
Wirkmechanismus
The mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol is not fully understood. However, it has been proposed that this compound acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, 3-(2-Aminophenyl)prop-2-yn-1-ol may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(2-Aminophenyl)prop-2-yn-1-ol has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, 3-(2-Aminophenyl)prop-2-yn-1-ol has been shown to have antitumor effects, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Aminophenyl)prop-2-yn-1-ol in lab experiments is its versatility. This compound can be easily modified to produce various derivatives, making it a valuable building block for the synthesis of biologically active compounds. Additionally, 3-(2-Aminophenyl)prop-2-yn-1-ol is readily available and can be synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-(2-Aminophenyl)prop-2-yn-1-ol can be toxic to cells, making it important to use caution when handling this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Aminophenyl)prop-2-yn-1-ol. One potential direction is the development of novel derivatives of this compound for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol and its potential therapeutic effects. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
In conclusion, 3-(2-Aminophenyl)prop-2-yn-1-ol is a versatile compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable building block for the synthesis of biologically active compounds, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 3-(2-Aminophenyl)prop-2-yn-1-ol can be achieved through various methods, including the reaction of propargyl bromide with aniline in the presence of a base, the reduction of 3-(2-Nitrophenyl)prop-2-yn-1-ol with hydrogen gas in the presence of a palladium catalyst, or the reaction of propargyl alcohol with aniline in the presence of a dehydrating agent. These methods have been optimized to produce high yields of the compound and can be easily scaled up for industrial applications.
Eigenschaften
CAS-Nummer |
125812-44-4 |
|---|---|
Produktname |
3-(2-Aminophenyl)prop-2-yn-1-ol |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-(2-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7,10H2 |
InChI-Schlüssel |
TZCKRVVSNALEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CCO)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



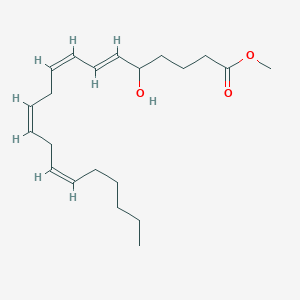
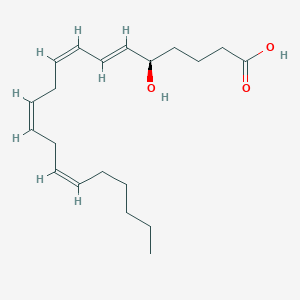
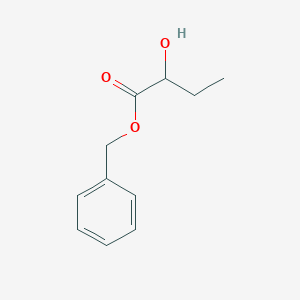
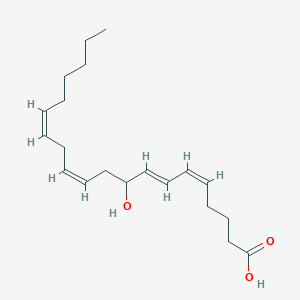
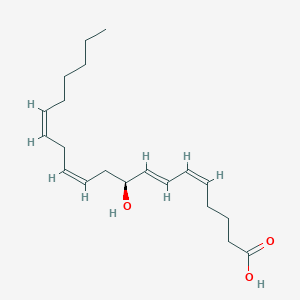
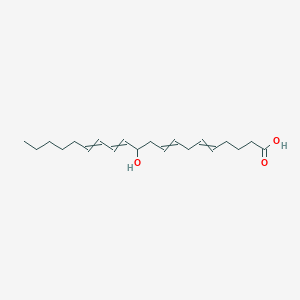
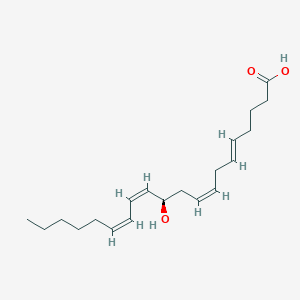

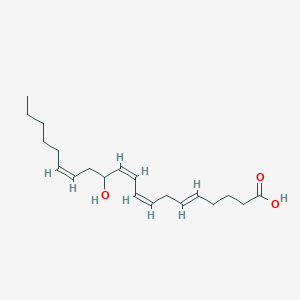
![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
